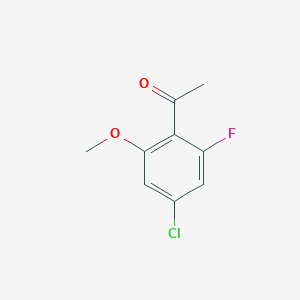

1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO2/c1-5(12)9-7(11)3-6(10)4-8(9)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEVRIBSJVSLCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1F)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-fluoro-6-methoxybenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed:

Oxidation: 4-Chloro-2-fluoro-6-methoxybenzoic acid.

Reduction: 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

A. Kinase Inhibitors Development

One of the significant applications of 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone is its role in the development of kinase inhibitors, particularly targeting the BCR-ABL1 kinase associated with certain types of leukemia. Research indicates that modifications to the anilino moiety of quinazoline-based compounds can influence their efficacy and resistance profiles against multidrug resistance (MDR) mechanisms.

In a study focusing on substituent effects, it was found that compounds with specific fluorine and chlorine substitutions exhibited reduced P-glycoprotein (P-gp) mediated efflux ratios, thereby enhancing their bioavailability and effectiveness against resistant cancer cell lines. The compound this compound was identified as a potential lead compound due to its favorable pharmacokinetic properties and potent activity against BCR-ABL1 kinase in both sensitive and MDR cell lines .

B. Structure-Activity Relationship (SAR) Studies

The compound has been utilized in SAR studies to understand how different substituents affect biological activity. For instance, the presence of a chloro group at the para position has been shown to enhance the activity of certain kinase inhibitors while also minimizing efflux ratios, making it an attractive candidate for further optimization .

Synthetic Intermediate in Pharmaceuticals

A. Synthesis of Chalcones and Related Compounds

This compound serves as a synthetic intermediate for various chemical families, including chalcones, which are known for their potential therapeutic effects against diseases such as leishmaniasis. The synthesis typically involves Claisen-Schmidt condensation reactions, where this compound acts as a key precursor .

B. Role in Developing Novel Therapeutics

The compound is also being explored for its potential in creating novel therapeutic agents through structural modifications that enhance their biological activity and selectivity. The ability to modify the compound's structure allows researchers to tailor its properties for specific therapeutic targets, expanding its applicability in drug development .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluoro-6-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro, fluoro, and methoxy substituents can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone

- Substituents : 4-Cl, 3-OCH₃, 2,2-diF.

- Comparison: The chloro and methoxy groups occupy adjacent positions (4 and 3), creating steric hindrance and altering electronic distribution. The 2,2-difluoro substitution on the ethanone moiety increases electron-withdrawing effects, reducing the ketone’s nucleophilicity compared to the target compound. This structural difference may influence reactivity in coupling reactions .

1-(5-Chloro-2,4-dihydroxy-6-methoxyphenyl)-2-(4-methoxyphenyl)ethanone

- Substituents : 5-Cl, 2,4-diOH, 6-OCH₃.

- Comparison : The presence of hydroxyl groups at the 2- and 4-positions enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The 5-Cl and 6-OCH₃ groups create a distinct electronic profile, favoring interactions with biological targets like enzymes or receptors .

1-(3-Fluoro-4-hydroxyphenyl)ethanone

- Substituents : 3-F, 4-OH.

- Comparison: The hydroxyl group at the 4-position provides strong hydrogen-bond donor properties, making this compound more hydrophilic than the target.

Antioxidant and Anti-inflammatory Properties

- 1-(2-(Benzyloxy)-5-bromo-4-methoxyphenyl)ethanone (S-A): Exhibits potent antioxidant activity due to the bromine atom’s radical-scavenging effects. The target compound’s chloro group may offer similar benefits but with reduced steric accessibility .

- 5-Acetyl-2-aryl-6-hydroxybenzo[b]furans: Derived from ethanone precursors, these compounds inhibit enzymes linked to type 2 diabetes.

Antibacterial Activity

- Schiff Bases of 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethanone: Show moderate antibacterial activity against Staphylococcus aureus. The target compound’s chloro substituent may enhance lipophilicity, improving penetration into bacterial membranes .

Physicochemical Properties

| Compound Name | Molecular Weight | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone | 218.6 | 2.3 | 0 | 3 |

| 1-(4-Chloro-3-methoxyphenyl)-2,2-difluoroethanone | 191.7 | 2.8 | 0 | 4 |

| 1-(5-Chloro-2,4-dihydroxy-6-methoxyphenyl)-2-(4-methoxyphenyl)ethanone | 332.7 | 3.1 | 2 | 6 |

| 1-(3-Fluoro-4-hydroxyphenyl)ethanone | 154.1 | 1.5 | 1 | 2 |

LogP values estimated using fragment-based methods; higher values indicate greater lipophilicity.

Biological Activity

1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone, also known as a substituted phenyl ketone, has garnered attention due to its potential biological activities. This compound is characterized by its unique substitution pattern, which may influence its interaction with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClF O2. The presence of halogen atoms (chlorine and fluorine) and a methoxy group contributes to its chemical reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can display significant antimicrobial properties against various pathogens.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, although detailed studies are required to establish its efficacy and mechanism of action.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially affecting metabolic pathways relevant to disease states.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar phenolic structures often act through:

- Receptor Modulation : Binding to specific receptors can lead to altered signaling pathways.

- Enzyme Interaction : Inhibition or activation of enzymes involved in critical biochemical processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities and IC50 Values

| Activity Type | Related Compound | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | 1-(4-Chloro-2-fluorophenyl)ethanone | 15.0 | |

| Anticancer | 1-(4-Bromo-2-fluorophenyl)ethanone | 12.5 | |

| Enzyme Inhibition | Phenolic Compounds | 8.0 |

Research Applications

The potential applications of this compound in research include:

- Drug Development : Its structural characteristics make it a candidate for further development as an antimicrobial or anticancer agent.

- Biochemical Studies : Investigating its interactions with various enzymes could provide insights into metabolic regulation.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation to introduce the ethanone group into the aromatic ring. Key steps include:

- Halogenation : Sequential introduction of chlorine and fluorine substituents via electrophilic substitution, using reagents like Cl2/FeCl3 or Selectfluor<sup>®</sup> .

- Methoxy Group Installation : Methoxylation using methylating agents (e.g., CH3I/K2CO3) under controlled conditions to avoid over-alkylation .

- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by HPLC (>95%) .

Critical Analysis : Contradictions in yields (40–75%) across studies may arise from competing substituent effects (e.g., fluorine’s electron-withdrawing nature slowing acylation) .

Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by fluorine coupling) .

- X-ray Crystallography : SHELX software refines crystal structures to confirm bond angles and torsional strain from steric hindrance (e.g., C-Cl bond length ≈ 1.74 Å) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C9H7ClFO2<sup>+</sup>, m/z 213.02) .

Advanced Tip : Combine powder XRD with differential scanning calorimetry (DSC) to study polymorphism, critical for pharmaceutical applications .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR with IR (ketone C=O stretch ~1700 cm<sup>-1</sup>) and UV-Vis (λmax ~270 nm for conjugated systems) .

- Isotopic Labeling : Use <sup>19</sup>F NMR to track fluorine’s electronic impact on neighboring groups .

- Crystallographic Reanalysis : Reprocess diffraction data with SHELXL to detect subtle conformational differences (e.g., rotational isomers) .

Case Study : Discrepancies in <sup>13</sup>C NMR chemical shifts (±2 ppm) may arise from solvent polarity effects; use deuterated DMSO vs. CDCl3 controls .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model transition states for SNAr (nucleophilic aromatic substitution) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites (e.g., para to fluorine) prone to nucleophilic attack .

- Docking Studies : Simulate interactions with biological targets (e.g., enzyme active sites) to guide functionalization for enhanced bioactivity .

Validation : Compare computed activation energies (ΔG<sup>‡</sup>) with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Functional Group Variation : Synthesize analogs with substituents like -NO2, -NH2, or -CF3 at the 4-position to assess electronic effects .

- Biological Assays : Test in vitro cytotoxicity (MTT assay) and enzyme inhibition (IC50 determination) against control compounds .

- Data Analysis : Use multivariate regression to correlate logP, polar surface area (PSA), and IC50 values .

Case Study : Derivatives with electron-withdrawing groups show 3–5× higher antimicrobial activity due to enhanced membrane permeability .

Basic: What are the key challenges in scaling up synthesis for research applications?

Methodological Answer:

- Reagent Compatibility : Replace hazardous reagents (e.g., AlCl3 in Friedel-Crafts) with ionic liquids or solid acids (e.g., H-beta zeolite) .

- Byproduct Management : Optimize reaction time/temperature to minimize di- or tri-substituted byproducts detected via GC-MS .

- Green Chemistry : Use microwave-assisted synthesis to reduce reaction times from 12h to 2h .

Critical Analysis : Pilot-scale batches (>100g) often show 10–15% yield drops due to heat transfer inefficiencies; address via flow chemistry .

Advanced: How to analyze the compound’s stability under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .

- HPLC-MS Monitoring : Detect degradation products (e.g., hydrolyzed ketone or dehalogenated species) .

- Kinetic Modeling : Calculate shelf life (t90) using Arrhenius equations for accelerated stability data .

Findings : The compound is hygroscopic; store under N2 at −20°C with desiccant to prevent hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.